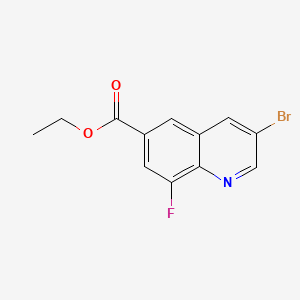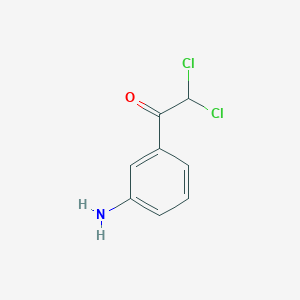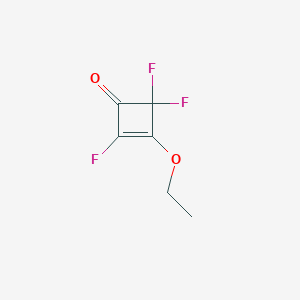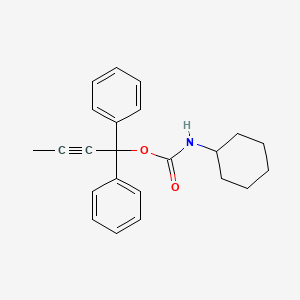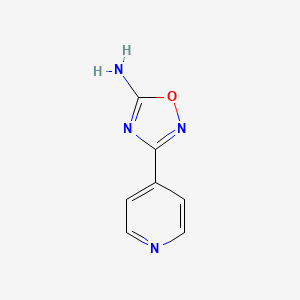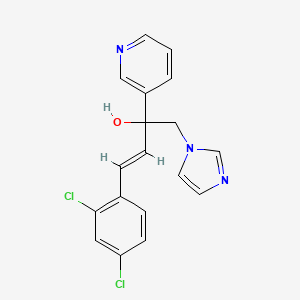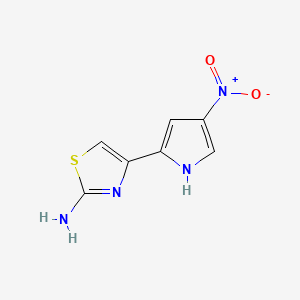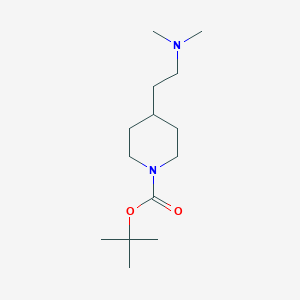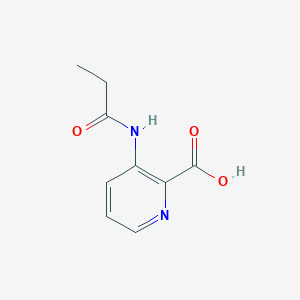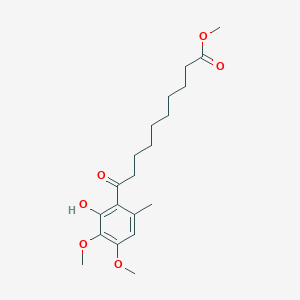
Methyl 10-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)-10-oxodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester is an organic compound with the molecular formula C19H28O6 and a molecular weight of 352.42 g/mol . This compound is characterized by its complex structure, which includes a benzoyl group substituted with hydroxy, methoxy, and methyl groups, attached to a nonanoic acid methyl ester chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester typically involves the esterification of 9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid . The reaction conditions often include the use of methanol as the esterifying agent in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield . The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxy and methoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzoyl compounds .
Scientific Research Applications
9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester involves its interaction with specific molecular targets and pathways . The hydroxy and methoxy groups on the benzoyl ring are believed to play a crucial role in its biological activity by modulating enzyme activity and signaling pathways . The compound may also exert its effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid
- 2,3-Bis-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]butanedioic acid diethyl ester
Uniqueness
Compared to similar compounds, 9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable in various synthetic and research applications .
Properties
CAS No. |
58185-88-9 |
|---|---|
Molecular Formula |
C20H30O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 10-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)-10-oxodecanoate |
InChI |
InChI=1S/C20H30O6/c1-14-13-16(24-2)20(26-4)19(23)18(14)15(21)11-9-7-5-6-8-10-12-17(22)25-3/h13,23H,5-12H2,1-4H3 |
InChI Key |
HATMJSYDSKSSRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)CCCCCCCCC(=O)OC)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Ethoxyethoxy)ethoxy]benzene](/img/structure/B13944744.png)

